molecular formula C11H19NO5S B2755336 3-Oxa-2-thia-1-azaspiro[4.4]nonane 2,2-dioxide, N-BOC protected CAS No. 2306264-26-4

3-Oxa-2-thia-1-azaspiro[4.4]nonane 2,2-dioxide, N-BOC protected

Cat. No.: B2755336
CAS No.: 2306264-26-4
M. Wt: 277.34
InChI Key: CFRQOGVGOBYOJM-UHFFFAOYSA-N
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Description

“3-Oxa-2-thia-1-azaspiro[4.4]nonane 2,2-dioxide, N-BOC protected” is a chemical compound with the CAS number 2306264-26-4 . It’s available for purchase from various scientific supply companies .

Scientific Research Applications

3-Oxa-2-thia-1-azaspiro[4.4]nonane 2,2-dioxide, N-BOC protected has been studied for its potential applications in medicinal chemistry, organic synthesis, and catalysis. For example, this compound has been used as an intermediate in the synthesis of heterocyclic compounds, such as 7-azaspiro[4.4]nonane-2,2-dioxide and its derivatives. Additionally, this compound has been used as a catalyst for the synthesis of chiral compounds and for the synthesis of multi-component reactions.

Mechanism of Action

The mechanism of action of 3-Oxa-2-thia-1-azaspiro[4.4]nonane 2,2-dioxide, N-BOC protected is not fully understood. However, it is believed that the oxaziridine intermediate formed in the first step of the synthesis of this compound is responsible for the formation of the desired product in later steps. The oxaziridine intermediate is believed to react with the ketone in the presence of a base, resulting in the formation of the desired this compound product.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it is believed that this compound may have a variety of effects on the body. For instance, this compound has been shown to inhibit the growth of certain bacteria, suggesting that it may have antibacterial properties. Additionally, this compound may have the potential to act as an inhibitor of certain enzymes, which could potentially have therapeutic applications.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Oxa-2-thia-1-azaspiro[4.4]nonane 2,2-dioxide, N-BOC protected in laboratory experiments include its low cost and ease of synthesis. Additionally, this compound is relatively stable, making it suitable for use in a variety of laboratory experiments. However, there are also some limitations to using this compound in laboratory experiments. For example, this compound is not soluble in water, making it difficult to use in aqueous solutions. Additionally, this compound is a highly reactive compound, which can lead to unwanted side reactions in laboratory experiments.

Future Directions

The potential applications of 3-Oxa-2-thia-1-azaspiro[4.4]nonane 2,2-dioxide, N-BOC protected are numerous and further research is needed to fully understand its potential. Some potential future directions include the study of its effects on human health, the development of new synthetic methods, and the exploration of its potential applications in medicinal chemistry and organic synthesis. Additionally, further research is needed to understand the mechanism of action of this compound and to develop new catalysts for its synthesis. Finally, further research is needed to explore the potential of this compound as an inhibitor of certain enzymes, which could have therapeutic applications.

Synthesis Methods

3-Oxa-2-thia-1-azaspiro[4.4]nonane 2,2-dioxide, N-BOC protected can be synthesized by a variety of methods, including the use of aldehydes and ketones as precursors. For example, a three-step synthesis of this compound can be achieved using aldehyde and ketone precursors in the presence of a base and a Lewis acid. The first step involves the formation of an oxaziridine intermediate, which is then reacted with a ketone in the presence of a base to form the desired this compound product.

Properties

IUPAC Name

tert-butyl 2,2-dioxo-3-oxa-2λ6-thia-1-azaspiro[4.4]nonane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5S/c1-10(2,3)17-9(13)12-11(6-4-5-7-11)8-16-18(12,14)15/h4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFRQOGVGOBYOJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2(CCCC2)COS1(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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